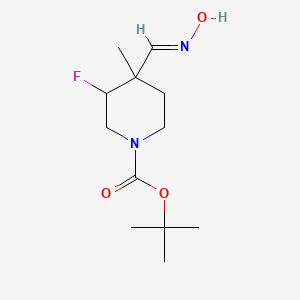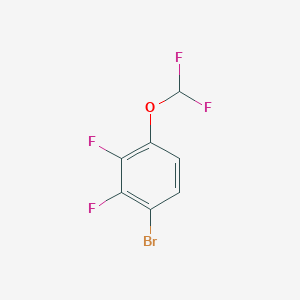
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene
Übersicht
Beschreibung
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is an organic compound with the molecular formula C7H3BrF4O. This compound is part of the broader class of bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. The presence of difluoromethoxy and difluoro substituents makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2,3-difluoro-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with functional groups such as amines, ethers, or thioethers.
Coupling Reactions: Products include biaryl compounds, styrenes, and alkynylbenzenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substitu
Eigenschaften
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGBPRYVSYSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


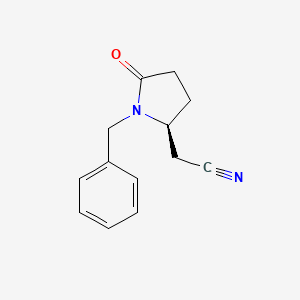
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
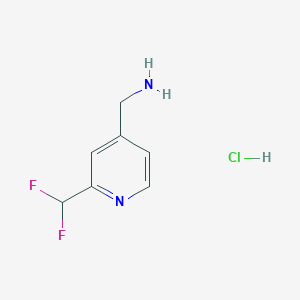

![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)
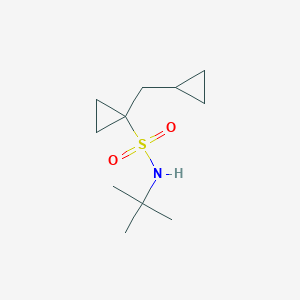
![Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1403773.png)
![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
